molecular formula C12H10BrNO3 B13913648 Methyl 6-bromo-4-methoxyquinoline-2-carboxylate

Methyl 6-bromo-4-methoxyquinoline-2-carboxylate

Cat. No.: B13913648
M. Wt: 296.12 g/mol
InChI Key: NJJQNTABCJHZBM-UHFFFAOYSA-N
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Description

Methyl 6-bromo-4-methoxyquinoline-2-carboxylate is a quinoline derivative with the molecular formula C12H10BrNO3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-4-methoxyquinoline-2-carboxylate typically involves the bromination of a quinoline precursor followed by esterification. One common method involves the reaction of 6-bromo-4-methoxyquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-4-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 6-azido-4-methoxyquinoline-2-carboxylate or 6-thio-4-methoxyquinoline-2-carboxylate.

    Oxidation: Formation of 6-bromo-4-methoxyquinoline N-oxide.

    Reduction: Formation of 6-bromo-4-methoxy-1,2-dihydroquinoline-2-carboxylate.

    Hydrolysis: Formation of 6-bromo-4-methoxyquinoline-2-carboxylic acid.

Scientific Research Applications

Methyl 6-bromo-4-methoxyquinoline-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.

    Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex quinoline derivatives.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-4-methoxyquinoline-2-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and methoxy groups on the quinoline ring enhance its binding affinity to target proteins, thereby modulating their activity. The ester group can also undergo hydrolysis to release the active carboxylic acid form, which can interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate
  • Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate
  • Methyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate

Uniqueness

Methyl 6-bromo-4-methoxyquinoline-2-carboxylate is unique due to the presence of both bromine and methoxy groups on the quinoline ring. This combination enhances its chemical reactivity and binding affinity in biological systems compared to similar compounds. The methoxy group also provides additional sites for further functionalization, making it a versatile intermediate in chemical synthesis .

Properties

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

methyl 6-bromo-4-methoxyquinoline-2-carboxylate

InChI

InChI=1S/C12H10BrNO3/c1-16-11-6-10(12(15)17-2)14-9-4-3-7(13)5-8(9)11/h3-6H,1-2H3

InChI Key

NJJQNTABCJHZBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC2=C1C=C(C=C2)Br)C(=O)OC

Origin of Product

United States

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